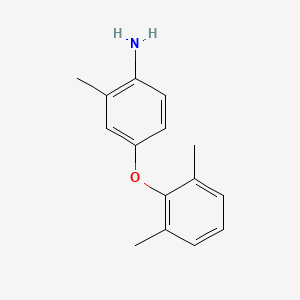
4-(2,6-Dimethylphenoxy)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dimethylphenoxy)-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a dimethylphenoxy group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylphenoxy)-2-methylaniline typically involves the reaction of 2,6-dimethylphenol with 2-methylaniline. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. One common method involves the use of anhydrous aluminum chloride as a catalyst, which promotes the formation of the desired product through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylphenoxy)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
4-(2,6-Dimethylphenoxy)-2-methylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylphenoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit bacterial cell division by targeting key proteins involved in the process . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: A precursor in the synthesis of 4-(2,6-Dimethylphenoxy)-2-methylaniline.
2-Methylaniline: Another precursor used in the synthesis.
4-(2,6-Dimethylphenoxy)acetic acid: A related compound with similar structural features
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
830321-17-0 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-(2,6-dimethylphenoxy)-2-methylaniline |
InChI |
InChI=1S/C15H17NO/c1-10-5-4-6-11(2)15(10)17-13-7-8-14(16)12(3)9-13/h4-9H,16H2,1-3H3 |
InChI Key |
FKUNGHWLRNHUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=CC(=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)

![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
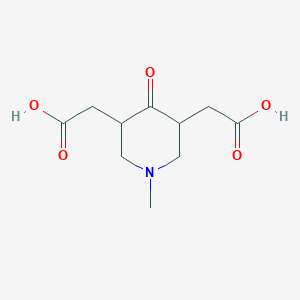

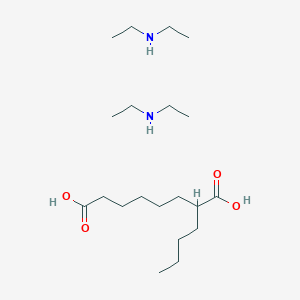
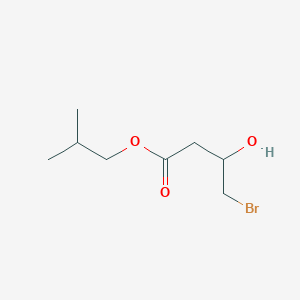

![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)

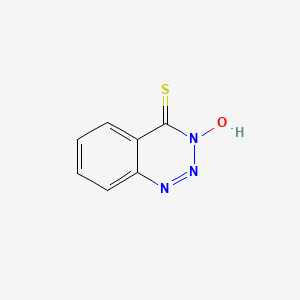
![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
![1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14217673.png)
